17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol
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Overview
Description
17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol is a synthetic steroid compound known for its significant role in medical and scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol involves several steps, starting from basic steroidal structures. One common method includes the reaction of an enol triflate with a pyridine borate through Suzuki coupling . This process, however, faces challenges such as poor conversion rates and low yields, necessitating further purification steps like column chromatography .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol undergoes various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride, which can convert ketones to alcohols.
Substitution: This involves replacing a functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol is extensively studied for its applications in:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Investigated for its role in cellular processes and hormone regulation.
Medicine: Particularly significant in oncology for treating hormone-dependent tumors like prostate cancer.
Industry: Utilized in the development of pharmaceutical drugs and therapeutic agents.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme 17-alpha-hydroxylase-C17,20-lyase, which is crucial in the biosynthesis of androgens like testosterone . By blocking this enzyme, the compound effectively reduces testosterone levels, making it valuable in treating hormone-dependent cancers . The molecular targets include the cytochrome P450 family enzymes, particularly CYP17A1 .
Comparison with Similar Compounds
Similar Compounds
Abiraterone acetate: Another steroidal compound with a similar structure and mechanism of action, used in treating prostate cancer.
Androstadienol: The parent compound from which 17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol is derived.
Uniqueness
What sets this compound apart is its specific inhibition of the CYP17A1 enzyme, making it highly effective in reducing androgen levels. This specificity provides a targeted approach in treating hormone-dependent conditions, minimizing side effects compared to broader-spectrum inhibitors .
Properties
Molecular Formula |
C27H35NO2 |
---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |
InChI |
InChI=1S/C27H35NO2/c1-4-25(29)30-20-11-13-26(2)19(16-20)7-8-21-23-10-9-22(18-6-5-15-28-17-18)27(23,3)14-12-24(21)26/h5-7,9,15,17,20-21,23-24H,4,8,10-14,16H2,1-3H3/t20-,21-,23-,24-,26-,27+/m0/s1 |
InChI Key |
VMXJMFCFBUTILN-MSFOBWSXSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Canonical SMILES |
CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Origin of Product |
United States |
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